N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Sulfonylation: The pyrrolidine ring is introduced via sulfonylation, where pyrrolidine is reacted with a sulfonyl chloride derivative.
Amidation: The final step involves the coupling of the benzothiazole derivative with a benzamide moiety under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Sulfonyl Benzamides: Compounds with similar sulfonyl and benzamide groups but different core structures.
Uniqueness
N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-18(20-14-5-8-17-16(11-14)19-12-25-17)13-3-6-15(7-4-13)26(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCCUYXVDGITSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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